
D-Mannitol 1-phosphate lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannitol 1-phosphate lithium salt: is a chemical compound with the empirical formula C6H15O9P · xLi+. It is an intermediate in the fructose and mannose metabolism and plays a significant role in the phosphoenolpyruvate-dependent phosphotransferase system, a major mechanism used by bacteria for carbohydrate uptake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mannitol 1-phosphate lithium salt typically involves the phosphorylation of D-Mannitol. This can be achieved through various chemical reactions, including the use of phosphorylating agents under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the phosphate ester .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: : D-Mannitol 1-phosphate lithium salt undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Requires specific catalysts and solvents to facilitate the reaction.
Major Products: : The major products formed from these reactions include various phosphorylated sugars and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: : D-Mannitol 1-phosphate lithium salt is used to study the transphosphorylation activity of D-mannitol-specific enzyme II expressed in spheroplasts .
Biology: : In biological research, it serves as an intermediate in metabolic pathways, particularly in the study of bacterial carbohydrate uptake mechanisms .
Medicine: : While not directly used as a therapeutic agent, its derivatives and related compounds are studied for their potential medical applications, including osmotic diuretics and diagnostic aids .
Industry: : In the industrial sector, it is used in the production of various biochemical products and as a reagent in chemical synthesis .
Mecanismo De Acción
D-Mannitol 1-phosphate lithium salt exerts its effects through its role in the phosphoenolpyruvate-dependent phosphotransferase system. This system is crucial for the uptake and phosphorylation of carbohydrates in bacteria. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and enabling the metabolism of sugars .
Comparación Con Compuestos Similares
Similar Compounds
- D-Mannose 6-phosphate sodium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Xylose 5-phosphate lithium salt
Uniqueness: : D-Mannitol 1-phosphate lithium salt is unique due to its specific role in the phosphotransferase system and its involvement in the metabolism of fructose and mannose. Its lithium salt form also provides distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H13Li2O9P |
|---|---|
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
InChI |
InChI=1S/C6H15O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4-,5-,6-;;/m1../s1 |
Clave InChI |
COROIOTUGWIEIH-OXIHULNRSA-L |
SMILES isomérico |
[Li+].[Li+].C([C@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O |
SMILES canónico |
[Li+].[Li+].C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
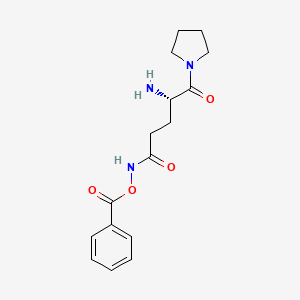
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
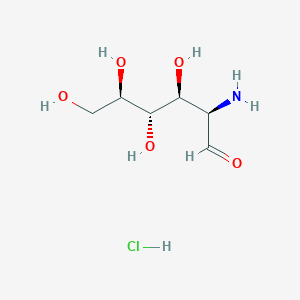
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
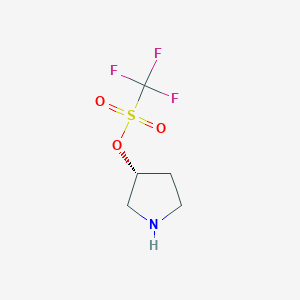
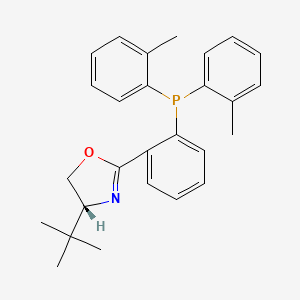
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
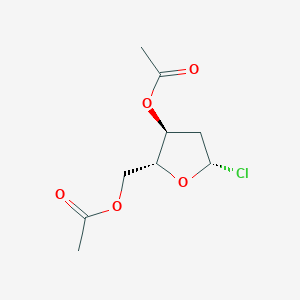
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

